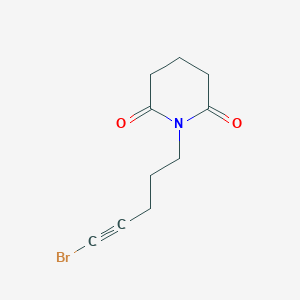
2,6-Piperidinedione, 1-(5-bromo-4-pentynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Piperidinedione, 1-(5-bromo-4-pentynyl)- is an organic compound that belongs to the class of piperidinediones. This compound is characterized by the presence of a piperidine ring with two keto groups at positions 2 and 6, and a 5-bromo-4-pentynyl substituent at the nitrogen atom. It is a derivative of glutarimide and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 1-(5-bromo-4-pentynyl)- typically involves the following steps:
Starting Material: The synthesis begins with piperidine-2,6-dione, which is commercially available or can be synthesized from glutaric acid through dehydration.
Bromination: The piperidine-2,6-dione is then brominated using bromine or a brominating agent to introduce the bromo group at the desired position.
Alkylation: The brominated intermediate is subjected to alkylation with 5-bromo-4-pentynyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Piperidinedione, 1-(5-bromo-4-pentynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.
Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or neutral conditions to replace the bromo group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2,6-Piperidinedione, 1-(5-bromo-4-pentynyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Piperidinedione, 1-(5-bromo-4-pentynyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit protein synthesis by binding to ribosomal subunits, similar to other glutarimide derivatives like cycloheximide. This inhibition disrupts cellular processes, leading to cell death or growth arrest. Additionally, the compound may interact with enzymes and receptors involved in various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Glutarimide: The parent compound of 2,6-Piperidinedione, 1-(5-bromo-4-pentynyl)-, known for its role in the synthesis of various drugs.
Cycloheximide: A glutarimide derivative with potent protein synthesis inhibitory activity.
Lenalidomide: Another glutarimide derivative used in the treatment of multiple myeloma and other cancers.
Uniqueness
2,6-Piperidinedione, 1-(5-bromo-4-pentynyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-bromo-4-pentynyl group allows for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
CAS No. |
143261-18-1 |
|---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
1-(5-bromopent-4-ynyl)piperidine-2,6-dione |
InChI |
InChI=1S/C10H12BrNO2/c11-7-2-1-3-8-12-9(13)5-4-6-10(12)14/h1,3-6,8H2 |
InChI Key |
OHOYXBKOLZPLEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCCC#CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















